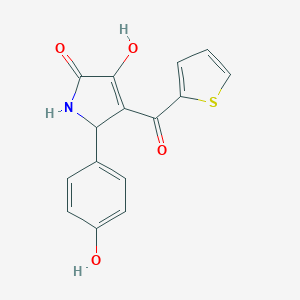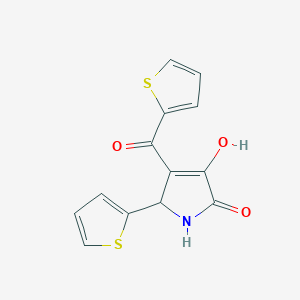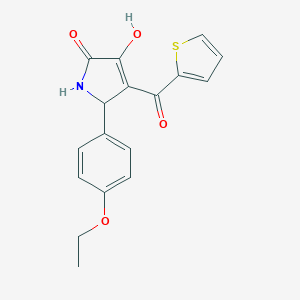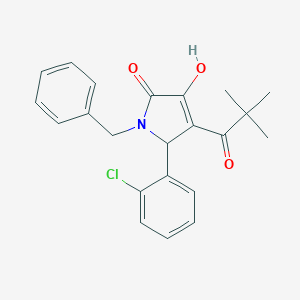
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolone derivative and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with the function of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to exhibit a range of biological activities. However, one limitation is that the compound may exhibit toxicity or have adverse effects on certain cell types, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. For example, further investigation is needed to fully understand the mechanism of action of the compound and to identify specific cellular pathways that it may target. Additionally, studies could be conducted to investigate the potential use of the compound in the treatment of specific diseases or conditions. Finally, research could be conducted to identify analogs or derivatives of the compound that may exhibit improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature. The compound can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde with a pyrrole derivative, followed by a series of chemical transformations.
Aplicaciones Científicas De Investigación
1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential therapeutic applications in various scientific studies. The compound has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C22H22ClNO3 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
1-benzyl-2-(2-chlorophenyl)-3-(2,2-dimethylpropanoyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H22ClNO3/c1-22(2,3)20(26)17-18(15-11-7-8-12-16(15)23)24(21(27)19(17)25)13-14-9-5-4-6-10-14/h4-12,18,25H,13H2,1-3H3 |
Clave InChI |
VIGRZAHXRXWPDG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O |
Solubilidad |
57.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





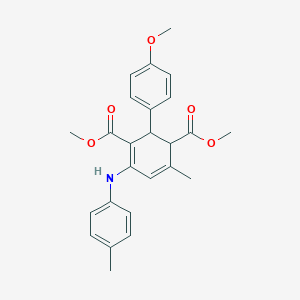
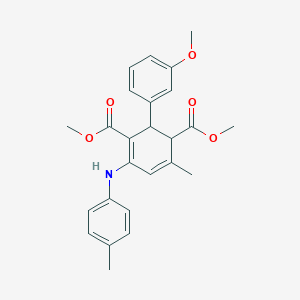
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
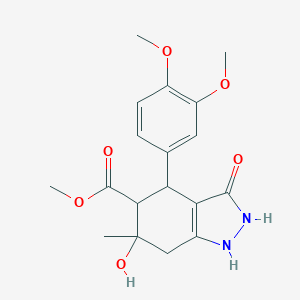
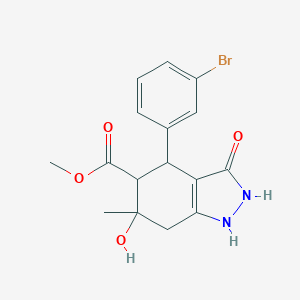
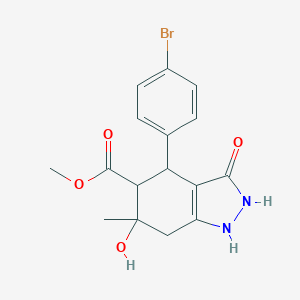

![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
